molecular formula C4H9NO2 B555996 3-Amino-2-methylpropanoic acid CAS No. 144-90-1

3-Amino-2-methylpropanoic acid

Cat. No. B555996
CAS RN: 144-90-1
M. Wt: 103.12 g/mol
InChI Key: QCHPKSFMDHPSNR-UHFFFAOYSA-N
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Description

3-Amino-2-methylpropanoic acid, also known as 3-Aminoisobutyric acid, dl-β-Aminoisobutyric acid, dl-3-Amino-2-methylpropionic acid, dl-3-Aminoisobutyric acid, β-Aminoisobutyric acid, 2- (aminomethyl)propionic acid, DL-Beta-aminoisobutyric acid . It is the product from the conversion of N-carbamyl-beta-aminoisobutyric acid by the enzyme Beta-ureidopropionase (EC 3.5.1.6), the last step in pyrimidine degradation . It is also a product formed by the catabolism of thymine .


Synthesis Analysis

Pantothenate synthetase from Escherichia coli (PS) catalyzes the ATP-dependent condensation of E. coli ®-pantoic acid and β-alanine to yield ®-pantothenic acid (vitamin B5), the biosynthetic precursor to coenzyme A . The enzyme accepts a wide range of structurally diverse amines including 3-amino-2-fluoropropionic acid, 4-amino-2-hydroxy-butyric acid, 4-amino-3-hydroxybutyric acid, and tryptamine for coupling to the native carboxylic acid .


Molecular Structure Analysis

The molecular formula of 3-Amino-2-methylpropanoic acid is C4H9NO2 and its molecular weight is 103.1198 . The IUPAC Standard InChI is InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7) .

Scientific Research Applications

Application 1: Synthesis of Pharmaceutically Relevant Amides

  • Scientific Field : Organic & Biomolecular Chemistry .
  • Summary of the Application : 3-Amino-2-methylpropanoic acid is used as a non-native amine substrate for the synthesis of pharmaceutically relevant amides . This process involves the ATP-dependent condensation of ®-pantoic acid and β-alanine to yield ®-pantothenic acid (vitamin B5), the biosynthetic precursor to coenzyme A .
  • Methods of Application : The enzyme pantothenate synthetase from Escherichia coli (PSE. coli) is used to catalyze the ATP-dependent condensation of ®-pantoic acid and β-alanine . The reaction proceeds via a pantoyl-adenylate intermediate that is attacked by β-alanine .
  • Results or Outcomes : The broad amine scope of PSE. coli enabled the efficient synthesis of pharmaceutically-relevant vitamin B5 antimetabolites with excellent isolated yield (up to 89%) . This biocatalytic amide synthesis strategy may prove to be useful in the quest for new antimicrobials that target coenzyme A biosynthesis and utilization .

Application 2: Potential Therapeutic Agent for Obesity and Related Metabolic Disorders

  • Scientific Field : Medical Research.
  • Summary of the Application : 3-Amino-2-methylpropanoic acid (3-AMPA) is being investigated as a potential therapeutic agent for obesity and related metabolic disorders.
  • Methods of Application : Research has shown that 3-AMPA can activate brown adipose tissue, which burns calories to generate heat.
  • Results or Outcomes : Due to its effects on metabolism, 3-AMPA could potentially promote weight loss.

Application 3: Inducing Browning of White Fat

  • Scientific Field : Medical Research .
  • Summary of the Application : 3-Amino-2-methylpropanoic acid has been found to induce the browning of white fat . This process involves the transformation of white adipose tissue, which stores energy, into brown adipose tissue, which burns energy .
  • Methods of Application : The exact methods of application are not specified in the sources, but it is likely that 3-Amino-2-methylpropanoic acid is administered in some form to the subject .
  • Results or Outcomes : The browning of white fat can lead to increased energy expenditure and potentially weight loss . Additionally, 3-Amino-2-methylpropanoic acid is inversely correlated with cardiometabolic risk factors .

Application 4: Synthesis of Lanthionine Derivatives

  • Scientific Field : Organic Chemistry.
  • Summary of the Application : 3-Amino-2-methylpropanoic acid is used in the synthesis of lanthionine derivatives. Lanthionine is a naturally occurring amino acid and its derivatives have various applications in the pharmaceutical industry.
  • Methods of Application : The synthesis involves the nucleophilic ring opening of cyclic sulfamidates derived from amino acids.
  • Results or Outcomes : The exact results or outcomes are not specified in the source, but the synthesis of lanthionine derivatives is a common strategy in organic chemistry.

Application 5: Inducing Hepatic β-Oxidation

  • Scientific Field : Medical Research .
  • Summary of the Application : 3-Amino-2-methylpropanoic acid has been found to induce hepatic β-oxidation . This process involves the breakdown of fatty acid molecules in the liver .
  • Methods of Application : The exact methods of application are not specified in the sources, but it is likely that 3-Amino-2-methylpropanoic acid is administered in some form to the subject .
  • Results or Outcomes : The induction of hepatic β-oxidation can lead to increased energy expenditure and potentially weight loss . Additionally, 3-Amino-2-methylpropanoic acid is inversely correlated with cardiometabolic risk factors .

Application 6: Synthesis of Cyclic Sulfamidates

  • Scientific Field : Organic Chemistry.
  • Summary of the Application : 3-Amino-2-methylpropanoic acid is used in the synthesis of cyclic sulfamidates. Cyclic sulfamidates are a class of organic compounds that have various applications in the pharmaceutical industry.
  • Methods of Application : The synthesis involves the nucleophilic ring opening of cyclic sulfamidates derived from amino acids.
  • Results or Outcomes : The exact results or outcomes are not specified in the source, but the synthesis of cyclic sulfamidates is a common strategy in organic chemistry.

properties

IUPAC Name

3-amino-2-methylpropanoic acid
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InChI

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QCHPKSFMDHPSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10861821
Record name 3-Amino-2-methylpropanoic acid
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Molecular Weight

103.12 g/mol
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Physical Description

White powder; [Acros Organics MSDS], Solid
Record name (1)-3-Amino-2-methylpropionic acid
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Product Name

3-Amino-2-methylpropanoic acid

CAS RN

144-90-1, 10569-72-9
Record name β-Aminoisobutyric acid
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Record name (±)-3-amino-2-methylpropionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
MČ Semenčić, K Heinze, C Förster, V Rapić - 2010 - Wiley Online Library
… composed of 1′-aminoferrocene-1-carboxylic acid (Fca) and alanine Boc-Ala-Fca-Ala-OCH 3 gives Fca bioconjugates with the β-amino acid (S)-3-amino-2-methylpropanoic acid (Aib). …
EG Brown, Y Turan - Phytochemistry, 1995 - Elsevier
… the initial catabolic substrate, the product at this stage is 3-aminopropanoic acid (fl-alanine), and with thymine it is the corresponding methyl derivative, 3-amino-2-methylpropanoic acid. …
Number of citations: 26 www.sciencedirect.com
AJ Dobson, RE Gerkin - Acta Crystallographica Section C: Crystal …, 1998 - scripts.iucr.org
… The title acid, 3-amino-2-methylpropanoic acid monohydrate, C 4 H 9 NO 2 .H 2 O, crystallized in the centrosymmetric space group Pbca in the zwitterionic form. The three H atoms on N…
Number of citations: 5 scripts.iucr.org
D Gani, PB Hitchcock, DW Young - Journal of the Chemical Society …, 1985 - pubs.rsc.org
… hydrochloric acid gave a sample of predominantly (2S)-3amino-2-methylpropanoic acid (6). … (10) was prepared from crude 3-amino-2methylpropanoic acid obtained by catabolism of …
Number of citations: 34 pubs.rsc.org
KA Bode, J Applequist - Macromolecules, 1997 - ACS Publications
… Calculations are made for polymers of β-alanine, (R)-3-amino-2-methylpropanoic acid, (R)-3-aminobutanoic acid, (2R,3R)-3-amino-2-methylbutanoic acid, and (1R,2R)-2-…
Number of citations: 80 pubs.acs.org
T Umecky, K Ehara, S Omori, T Kuga… - Journal of Chemical & …, 2013 - ACS Publications
… (2-aminobutanoic acid (α-aminobutyric acid), 2-amino-2-methylpropanoic acid (α-aminoisobutyric acid), 3-aminobutanoic acid (β-aminobutyric acid), 3-amino-2-methylpropanoic acid (β-…
Number of citations: 32 pubs.acs.org
D Gani, PB Hitchcock, DW Young - Journal of the Chemical Society …, 1983 - pubs.rsc.org
… of (2R)- or (2RS)-3amino-2-methylpropanoic acid which was … (2RS,3S)-[3-2Hl]3-amino-2-methylpropanoic acid.$ The lH nmr … The samples of (2R)-3-amino-2methylpropanoic acid (4) …
Number of citations: 4 pubs.rsc.org
DW Young - Enzymes as Catalysts in Organic Synthesis, 1986 - Springer
… In order to assess the steric course of the reduction of thymine at C-6, it was necessary to have a sample of (2R)- or (2RS)-3-amino-2methylpropanoic acid which was unambiguously …
Number of citations: 3 link.springer.com
MZ Abidin, T Saravanan, E Strauss… - Organic & Biomolecular …, 2021 - pubs.rsc.org
… coli ) was able to accept both the (R)- and (S)-enantiomers of α-methyl-substituted β-alanine (3-amino-2-methylpropanoic acid) as nonnative amine substrates for coupling to 1. This …
Number of citations: 3 pubs.rsc.org
YH Shin, S Kang, WS Byun, CW Jeon… - Journal of natural …, 2020 - ACS Publications
… -3-amino-2-methylpropanoic acid (Figure 3c), confirming the absolute configuration of 3-amino-2-methylpropanoic acid … amide of the 3-amino-2-methylpropanoic acid unit derived from a …
Number of citations: 18 pubs.acs.org

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